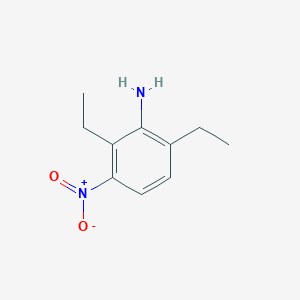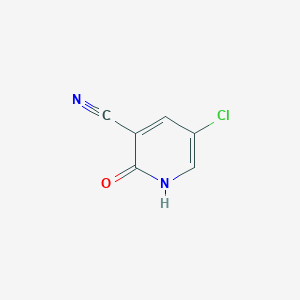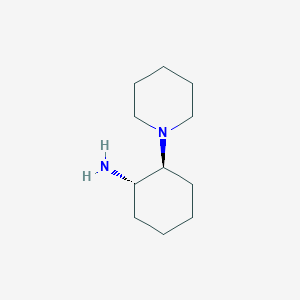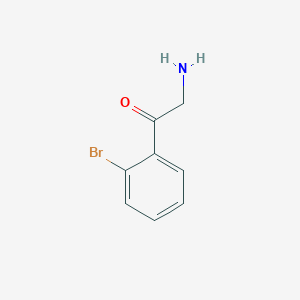![molecular formula C15H19N3O4 B1602021 2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid CAS No. 129423-33-2](/img/structure/B1602021.png)
2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, also known as t-BOC-Pyrrolo[2,3-b]pyridine-3-propionic acid, is a versatile synthetic organic compound that has wide applications in scientific research. It is used in a variety of fields such as organic synthesis, drug discovery, and materials science. This compound has unique properties that make it an ideal choice for many applications.
Scientific Research Applications
Biopharmaceutical Production
BOC-DL-7-AZATRYPTOPHAN is utilized in the production of biopharmaceuticals. Its role as a precursor in the synthesis of complex molecules is crucial. The compound’s stability under physiological conditions makes it an ideal candidate for the development of therapeutic peptides and proteins .
Cell Culture
In cell culture, this compound is used to study cellular uptake mechanisms of modified amino acids. It helps in understanding how cells process and integrate synthetic amino acid analogs, which is vital for designing new drugs .
Proteomics
Researchers use BOC-DL-7-AZATRYPTOPHAN in proteomics to investigate post-translational modifications of proteins. This compound can act as a mimic for naturally occurring amino acids, allowing scientists to track its incorporation into proteins .
Drug Design and Discovery
This compound is a valuable tool in drug design and discovery. Its unique structure enables the development of enzyme inhibitors that can regulate biological pathways, potentially leading to new treatments for diseases .
Chemical Synthesis
In chemical synthesis, BOC-DL-7-AZATRYPTOPHAN serves as a building block for the construction of complex organic molecules. Its protective BOC group is particularly useful in multi-step synthetic processes .
Analytical Chemistry
The compound’s distinct chemical properties are exploited in analytical chemistry for the development of novel detection methods. It can be used as a standard or reagent in chromatographic techniques to identify or quantify biological substances .
Controlled Environment and Cleanroom Solutions
BOC-DL-7-AZATRYPTOPHAN is used in controlled environment settings, such as cleanrooms, where its stability and lack of reactivity prevent contamination of sensitive experiments or production processes .
Advanced Battery Science
In the field of advanced battery science, this compound’s electrochemical properties are being explored for use in high-performance battery electrolytes. Its ability to form stable complexes with metal ions could lead to improved battery efficiency and longevity .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-11(13(19)20)7-9-8-17-12-10(9)5-4-6-16-12/h4-6,8,11H,7H2,1-3H3,(H,16,17)(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLAXTKUGQAPTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
CAS RN |
129423-33-2 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1601951.png)






